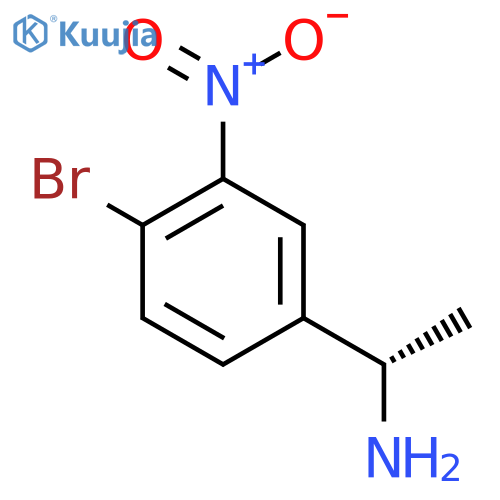Cas no 1241681-21-9 ((1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine)

1241681-21-9 structure
商品名:(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine
- EN300-1898351
- 1241681-21-9
-
- インチ: 1S/C8H9BrN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3/t5-/m0/s1
- InChIKey: HLYWOFSFQSLQNL-YFKPBYRVSA-N
- ほほえんだ: BrC1C=CC(=CC=1[N+](=O)[O-])[C@H](C)N
計算された属性
- せいみつぶんしりょう: 243.98474g/mol
- どういたいしつりょう: 243.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 71.8Ų
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898351-1.0g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1898351-10.0g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1898351-5.0g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1898351-5g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1898351-10g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 10g |
$5037.0 | 2023-09-18 | ||
| Enamine | EN300-1898351-1g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1898351-0.05g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1898351-0.1g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1898351-0.25g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1898351-0.5g |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine |
1241681-21-9 | 0.5g |
$1124.0 | 2023-09-18 |
(1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
1241681-21-9 ((1S)-1-(4-bromo-3-nitrophenyl)ethan-1-amine) 関連製品
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 42464-96-0(NNMTi)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
